Elisidepsin
Description
Structure
2D Structure
Properties
Molecular Formula |
C75H124N14O16 |
|---|---|
Molecular Weight |
1477.9 g/mol |
IUPAC Name |
(2R)-N-[(2S)-5-amino-1-[[(2R,3S)-1-[[(3S,6Z,9S,12R,15R,18R,19R)-9-benzyl-15-[(2S)-butan-2-yl]-6-ethylidene-19-methyl-2,5,8,11,14,17-hexaoxo-3,12-di(propan-2-yl)-1-oxa-4,7,10,13,16-pentazacyclononadec-18-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2R)-3-methyl-2-[[(4S)-4-methylhexanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C75H124N14O16/c1-20-43(15)33-34-53(91)80-54(38(5)6)68(97)87-61(46(18)90)72(101)82-56(40(9)10)69(98)83-57(41(11)12)74(103)89-36-28-32-52(89)66(95)78-50(31-27-35-76)64(93)85-59(44(16)21-2)71(100)88-62-47(19)105-75(104)58(42(13)14)84-63(92)49(23-4)77-65(94)51(37-48-29-25-24-26-30-48)79-67(96)55(39(7)8)81-70(99)60(45(17)22-3)86-73(62)102/h23-26,29-30,38-47,50-52,54-62,90H,20-22,27-28,31-37,76H2,1-19H3,(H,77,94)(H,78,95)(H,79,96)(H,80,91)(H,81,99)(H,82,101)(H,83,98)(H,84,92)(H,85,93)(H,86,102)(H,87,97)(H,88,100)/b49-23-/t43-,44-,45-,46+,47+,50-,51-,52+,54+,55+,56-,57+,58-,59+,60+,61-,62+/m0/s1 |
InChI Key |
ZNVCPJPCKSJWDH-UCTDCHLSSA-N |
SMILES |
CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |
Isomeric SMILES |
CC[C@H](C)CCC(=O)N[C@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](C(C)C)C(=O)N1CCC[C@@H]1C(=O)N[C@@H](CCCN)C(=O)N[C@H]([C@@H](C)CC)C(=O)N[C@@H]2[C@H](OC(=O)[C@@H](NC(=O)/C(=C/C)/NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@H](NC2=O)[C@@H](C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |
Canonical SMILES |
CCC(C)CCC(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(C(C)CC)C(=O)NC2C(OC(=O)C(NC(=O)C(=CC)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C(C)CC)C(C)C)CC3=CC=CC=C3)C(C)C)C |
Synonyms |
elisidepsin irvalec PM02734 |
Origin of Product |
United States |
Molecular Synthesis and Structural Modifications of Elisidepsin
Established Synthetic Pathways for Elisidepsin
The synthesis of this compound is a complex process that involves the careful assembly of its constituent amino and hydroxy acids. Researchers have successfully employed a combination of solid-phase and solution-phase techniques to achieve its total synthesis.
Polypeptide Coupling Strategies
The formation of the peptide bonds in this compound is a critical step in its synthesis. This is typically achieved using various coupling reagents to facilitate the amide bond formation between the carboxylic acid of one amino acid and the amine group of another. In the context of solid-phase peptide synthesis (SPPS), a range of coupling reagents and additives are utilized to ensure high coupling efficiency and minimize side reactions such as racemization. nih.govbachem.com
Commonly employed coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). bachem.commdpi.com Phosphonium and aminium/uronium salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), and (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU) have also proven to be highly effective, particularly for challenging couplings. bachem.com The choice of solvent, typically dimethylformamide (DMF) or dichloromethane (B109758) (DCM), and the addition of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) are also crucial for the success of the coupling reactions. mdpi.com
In the synthesis of this compound and its analogs, reagents such as HATU, HOAt, and DIC have been successfully used to construct the linear peptide chain on a solid support. nih.govresearchgate.net
Cyclic Depsipeptide Synthesis Methodologies
A key structural feature of this compound is its cyclic depsipeptide core, which contains an ester linkage in addition to amide bonds. The formation of this macrocycle is a pivotal and often challenging step in the synthesis. Several strategies have been developed for the synthesis of cyclic depsipeptides. rsc.orgnih.gov These methods primarily involve macrolactonization (formation of the ester bond) or macrolactamization (formation of an amide bond) as the final ring-closing step. nih.govresearchgate.net
The choice of cyclization strategy depends on the specific sequence and the desired point of ring closure. The reaction is typically performed under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Various reagents can be employed to activate the carboxylic acid for the cyclization step.
For the synthesis of this compound, the cyclic core is typically pre-formed and then coupled to the linear peptide chain. researchgate.net However, alternative strategies involving the cyclization of a linear precursor containing both the peptide chain and the components of the cyclic depsipeptide have also been explored. researchgate.net
Solid-Phase Synthesis Approaches
Solid-phase peptide synthesis (SPPS) has been the cornerstone for the synthesis of this compound and its analogs. nih.govresearchgate.net This methodology involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, often referred to as a resin. nih.gov A key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification being simplified to washing the resin to remove excess reagents and by-products. nih.gov
The synthesis of this compound typically begins with the attachment of the first amino acid to a suitable resin, such as 2-chlorotrityl chloride (2-CTC) resin, which allows for the mild cleavage of the final peptide while keeping the side-chain protecting groups intact. mdpi.comresearchgate.net The synthesis then proceeds with cycles of Nα-deprotection, typically using piperidine (B6355638) in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group, followed by the coupling of the next Fmoc-protected amino acid. nih.govmdpi.com
Once the linear peptide chain is assembled on the solid support, it can be cleaved from the resin and subjected to cyclization in solution, or in some cases, the cyclization can be performed while the peptide is still attached to the resin. mdpi.comrsc.org The use of orthogonal protecting groups for the amino acid side chains is crucial to allow for their selective removal at the appropriate stage of the synthesis. nih.gov
Exploration of Structural Analogs and Derivatives
The synthesis of structural analogs and derivatives of this compound, primarily based on the related natural product Kahalalide F (KF), has been instrumental in elucidating the key structural features required for its biological activity.
Design and Synthesis of this compound Analogs
A significant number of analogs of Kahalalide F, and by extension this compound, have been designed and synthesized to probe the role of different parts of the molecule. researchgate.netacs.orgnih.gov These modifications have targeted three main domains: the N-terminal fatty acid chain, the linear peptide segment, and the cyclic depsipeptide core. researchgate.net The synthesis of these analogs generally follows the solid-phase strategies developed for the parent molecule, allowing for the systematic variation of individual amino acid residues and the fatty acid moiety. researchgate.netacs.orgnih.gov For instance, different fatty acids have been attached to the N-terminus, and various natural and unnatural amino acids have been incorporated into the peptide chain. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies of Related Derivatives
Key findings from SAR studies on Kahalalide F analogs include:
N-Terminal Fatty Acid: The lipophilic N-terminal fatty acid is believed to act as a hydrophobic anchor, potentially facilitating interaction with cell membranes. nih.gov Variations in the length and branching of this chain can influence activity.
Peptide Chain: The stereochemistry of the amino acids in the linear peptide chain is crucial for activity, suggesting a specific three-dimensional structure is required for target interaction. researchgate.netacs.org While some modifications to the amino acid side chains are tolerated, changes to the peptide backbone often lead to a significant loss of activity. researchgate.net For example, replacing certain amino acids with their D-enantiomers can drastically reduce potency. researchgate.net
Cyclic Depsipeptide Core: The cyclic portion of the molecule is also highly sensitive to structural changes. Modifications within this ring can disrupt the conformation necessary for biological activity. researchgate.net
Interestingly, some modifications have led to analogs with improved in vitro activity compared to the parent compound. researchgate.net For instance, the introduction of hydrophobic groups to the ε-amino group of the ornithine residue has been shown to enhance activity. acs.org The sensitivity of this compound has also been correlated with the expression of certain cellular proteins, such as ErbB3, providing further avenues for the design of more targeted and potent derivatives. nih.govnih.gov
Advanced Synthetic Methodologies in this compound Research
The evolution of drug discovery and development relies heavily on the integration of advanced technologies to accelerate the identification and optimization of lead compounds. In the context of this compound, a synthetic depsipeptide with notable antineoplastic properties, progress beyond initial synthetic routes involves sophisticated computational and automated approaches. These methodologies are pivotal for exploring the vast chemical space around the core this compound structure, enabling the systematic modification of the molecule to enhance its therapeutic profile. The following sections detail the chemoinformatic strategies used to guide the design of novel analogs and the automated platforms that facilitate the rapid synthesis of these compounds for high-throughput screening.
Chemoinformatic and Computational Approaches in Analog Design
Chemoinformatics and computational chemistry have become indispensable tools in modern medicinal chemistry, allowing for the rational design of new drug candidates and the optimization of existing leads. frontiersin.org These in silico methods provide profound insights into the structure-activity relationships (SAR) that govern a compound's biological effects, thereby reducing the time and cost associated with traditional trial-and-error synthesis and screening. frontiersin.orgresearchgate.net For a complex molecule like this compound, computational approaches are crucial for navigating its intricate chemical structure and identifying modifications that could lead to improved potency and selectivity.
Research into the predictive factors of this compound's sensitivity has identified correlations with the expression of certain proteins, such as ErbB3 and Muc1, and an epithelial cell phenotype. mdpi.comnih.gov This biological data provides a foundation for computational modeling. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound and its analogs with their cytotoxic activity. nih.govresearchgate.net By building a QSAR model from a dataset of existing analogs with known activities, researchers can predict the biological potency of novel, computationally designed structures before they are synthesized. nih.govmdpi.com This process involves calculating a range of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) and using statistical methods to build a predictive model. mdpi.commdpi.com
Molecular docking is another powerful computational technique that can be applied to this compound research. researchgate.netnih.gov Although a definitive molecular target for this compound remains under investigation, computational docking studies can be performed against putative targets, such as membrane-associated proteins or enzymes implicated in its mechanism of action, like fatty acid 2-hydroxylase (FA2H). mdpi.com These simulations predict the preferred binding orientation and affinity of an analog within the active site of a target protein, providing insights that can guide the design of new derivatives with enhanced interactions. nih.gov By combining QSAR and molecular docking, a more comprehensive understanding of the structural requirements for activity can be achieved, leading to the design of more effective this compound analogs. mdpi.comnih.gov
Table 1: Chemoinformatic and Computational Methods in this compound Analog Design
| Computational Method | Description | Application to this compound Analog Design |
|---|---|---|
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity. nih.gov | Predict the anticancer activity of novel this compound analogs based on their physicochemical and structural properties. Helps prioritize which analogs to synthesize. nih.gov |
| Molecular Docking | Predicts the binding mode and affinity of a small molecule (ligand) to the binding site of a macromolecular target (receptor). researchgate.netnih.gov | Elucidate potential interactions between this compound analogs and putative biological targets. Guide modifications to improve binding affinity and selectivity. nih.gov |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) necessary for biological activity. | Create a 3D model of the key features of this compound required for its cytotoxic effect. This model can then be used to screen virtual libraries for new, structurally diverse compounds with similar activity. |
| Molecular Dynamics (MD) Simulations | Simulates the movements and interactions of atoms and molecules over time, providing insight into the flexibility and conformational changes of the ligand-receptor complex. mdpi.com | Assess the stability of the binding of this compound analogs to their target and understand how structural modifications affect the dynamic behavior and overall binding energy. |
Automated Synthesis Platforms for Compound Library Generation
The generation of compound libraries, which are large collections of structurally related molecules, is a cornerstone of modern drug discovery. americanpeptidesociety.org These libraries allow for the high-throughput screening of thousands of compounds to identify hits with desired biological activity. nih.govacs.org For complex molecules like the cyclic depsipeptide this compound, the manual synthesis of a large and diverse library of analogs is impractical. Automated synthesis platforms are therefore essential to accelerate this process. nih.govspringernature.com
The synthesis of peptide-based molecules, including cyclic depsipeptides, is well-suited for automation using Solid-Phase Peptide Synthesis (SPPS). americanpeptidesociety.orgnih.gov In SPPS, the growing peptide chain is anchored to a solid resin support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing steps. This process can be fully automated, with computer-controlled synthesizers performing the repetitive cycles of amino acid coupling and deprotection. nih.gov For this compound, this would involve the sequential addition of both standard and non-standard amino acids to build the linear precursor, followed by on-resin cyclization and cleavage from the support.
Modern automated synthesis platforms often integrate robotic liquid handling systems and parallel reaction blocks, enabling the simultaneous synthesis of many different peptide sequences. springernature.com Technologies such as the "tea-bag" method or split-and-pool synthesis allow for the combinatorial creation of vast libraries of compounds. americanpeptidesociety.orgnih.gov Furthermore, the integration of continuous flow technology with machine learning is emerging as a powerful strategy for rapidly optimizing reaction conditions and synthesizing challenging cyclic peptides with improved yields. rsc.org Flow chemistry systems, where reagents are pumped through reactors in a continuous stream, can be automated to produce libraries of compounds with high efficiency and control over reaction parameters. chemrxiv.org The application of these automated platforms would enable the rapid generation of a diverse library of this compound analogs, which could then be screened to identify candidates with superior therapeutic properties. nih.gov
Table 2: Automated Synthesis Platforms for this compound Library Generation
| Platform Technology | Description | Suitability for this compound Library Generation |
|---|---|---|
| Automated Solid-Phase Peptide Synthesizers (SPPS) | Instruments that automate the stepwise addition of amino acids to a growing peptide chain on a solid support. nih.gov Many systems allow for parallel synthesis in multiple reaction vessels. springernature.com | High: Well-established for peptide synthesis. Can handle the complex sequence of this compound. Parallel synthesis capabilities enable library generation. springernature.com |
| Robotic Liquid Handling Systems | X-Y robotic platforms that can accurately dispense reagents into arrays of reaction vessels (e.g., 96-well plates), enabling high-throughput synthesis on a small scale. springernature.com | High: Ideal for generating large, diverse libraries for initial screening. Can be integrated with SPPS methodologies. |
| Automated Flow Chemistry Platforms | Reagents are continuously pumped through temperature-controlled reactors. Automation allows for precise control over reaction conditions and rapid sequential or parallel synthesis. chemrxiv.org | Moderate to High: Offers excellent control over challenging cyclization reactions. rsc.org Can be adapted for multi-step syntheses required for this compound, potentially leading to higher yields and purity. |
| Microwave-Assisted Peptide Synthesizers | Utilizes microwave irradiation to accelerate the chemical reactions (coupling and deprotection) in SPPS, significantly reducing synthesis time. springernature.com | High: Drastically shortens the time required to synthesize each analog, accelerating the overall library production process. |
Mechanistic Elucidation of Elisidepsin S Cellular and Molecular Actions
Induction of Necrotic Cell Death Pathways
The culmination of Elisidepsin's interaction with the plasma membrane is the induction of a specific form of programmed cell death known as necrosis or oncosis. nih.gov This is distinct from apoptosis and is characterized by a different set of morphological and biochemical features.
The necrotic cell death induced by this compound is accompanied by distinct morphological changes. nih.govresearchgate.net These include severe cell swelling, the formation of large membrane blebs or vesicles, and ultimately, cell lysis, which involves the rupture of the plasma membrane and the release of intracellular contents. nih.govresearchgate.netresearchgate.net These features are characteristic of oncosis, a form of necrosis driven by the loss of ionic homeostasis and the influx of water, leading to cellular swelling and eventual rupture. nih.gov The rapid and profound nature of these morphological alterations underscores the potent and direct membrane-disrupting activity of this compound. researchgate.net
| Feature | Description |
| Cell Swelling | Significant increase in cell volume due to the influx of water. nih.gov |
| Membrane Blebbing | Formation of large, irregular protrusions of the plasma membrane. researchgate.net |
| Cell Lysis | Rupture of the cell membrane and release of cytoplasmic contents. researchgate.net |
| Propidium Iodide Uptake | Rapid internalization of the fluorescent dye, indicating loss of membrane integrity. nih.govcsic.es |
| Lactate Dehydrogenase Release | Efflux of the intracellular enzyme, confirming membrane rupture. researchgate.net |
Distinction from Classical Apoptotic Mechanisms (Caspase-Independent Cell Death)
This compound exerts its cytotoxic effects through a mechanism distinct from classical apoptosis. researchwithnj.com In studies involving human non-small-cell lung cancer (NSCLC) cell lines, such as H322 and A549, treatment with this compound at clinically relevant concentrations did not induce the typical hallmarks of apoptosis. researchwithnj.comaacrjournals.orgnih.gov Specifically, researchers observed a lack of nuclear fragmentation, poly (ADP-ribose) polymerase (PARP) cleavage, and caspase activation, all of which are central to the caspase-dependent apoptotic cascade. researchwithnj.comaacrjournals.orgnih.gov
Further evidence for a caspase-independent mechanism comes from experiments where the pan-caspase inhibitor Z-VAD-fmk failed to block this compound-induced cell death in A549 cells. aacrjournals.org This is in stark contrast to its effective inhibition of cell death induced by staurosporine, a known inducer of classical apoptosis. aacrjournals.org Colorimetric assays also confirmed that this compound treatment does not alter caspase-3 activity. aacrjournals.org Instead of apoptosis, the mode of cell death induced by this compound has been described as oncosis, a form of cell death characterized by cell swelling and loss of membrane integrity, or a necrosis-like cell death. nih.govresearchgate.netnih.gov This unique mechanism of action suggests that this compound could be effective in tumors that have developed resistance to conventional chemotherapeutic agents that rely on inducing apoptosis. nih.gov
| Apoptotic Marker | Observation with this compound Treatment | Reference |
|---|---|---|
| Nuclear Fragmentation | Not Observed | aacrjournals.org, nih.gov, researchwithnj.com |
| PARP Cleavage | Not Observed | aacrjournals.org, nih.gov, researchwithnj.com |
| Caspase Activation | Not Observed | aacrjournals.org, nih.gov, researchwithnj.com |
| Effect of Pan-Caspase Inhibitor (Z-VAD-fmk) | Failed to inhibit cell death | aacrjournals.org |
Association with Autophagy-Related Features and Autophagic Flux Modulation
The cell death induced by this compound is associated with features characteristic of autophagy. aacrjournals.orgnih.gov In human NSCLC cell lines H322 and A549, this compound treatment led to an increase in the content of acidic vesicular organelles and the formation of GFP-LC3-positive puncta, both of which are markers for autophagosomes. aacrjournals.orgnih.gov Furthermore, an elevation in the levels of key autophagy-related proteins, such as Atg5-Atg12 conjugates and LC3-II, was observed. aacrjournals.orgnih.gov
Interestingly, this compound appears to not only induce autophagy but also to modulate autophagic flux. The accumulation of autophagosomes and/or autolysosomes suggests a compromise or impairment of the autophagic clearance process. aacrjournals.orgnih.gov The role of autophagy in this compound-induced cytotoxicity is further supported by experiments where the inhibition of autophagy provided partial protection against cell death. aacrjournals.orgnih.gov Co-treatment with 3-methyladenine (B1666300) (3-MA), an inhibitor of autophagy, or the downregulation of Atg5 expression using siRNA, partially inhibited the cytotoxic effects of this compound. aacrjournals.orgnih.gov These findings indicate that the complex cell death mechanism triggered by this compound involves an increase in autophagosome content, largely due to an impairment of the autophagic flux. aacrjournals.orgnih.gov
| Autophagic Feature | Observation | Reference |
|---|---|---|
| Acidic Vesicular Organelles | Increased content | aacrjournals.org, nih.gov |
| GFP-LC3 Puncta | Increased levels | aacrjournals.org |
| Atg5/12 and LC3-II Levels | Elevated | aacrjournals.org, nih.gov |
| Autophagic Flux | Compromised/Impaired | aacrjournals.org, nih.gov |
| Effect of Autophagy Inhibitors (3-MA, Atg5 siRNA) | Partial inhibition of cell death | aacrjournals.org, nih.gov |
Molecular Signaling Pathway Modulation by this compound
Human Epidermal Growth Factor Receptor (HER) Family Interactions
A key molecular action of this compound involves the targeted downregulation of the Human Epidermal Growth Factor Receptor 3 (HER3 or ErbB3). nih.govspandidos-publications.com Studies have demonstrated that exposure to this compound leads to a reduction in the protein expression levels of HER3 in various human tumor cell lines, including those from breast, colon, and lung cancers. spandidos-publications.com This effect appears to be selective, as HER3 was identified as the most sensitive of the ErbB family receptors to this compound treatment in MCF-7 breast cancer cells. spandidos-publications.com
Furthermore, the sensitivity of cancer cell lines to this compound has been directly correlated with their basal expression levels of HER3. spandidos-publications.comnih.govfigshare.com Cell lines exhibiting high levels of the HER3 receptor are generally the most sensitive to the drug's cytotoxic effects. spandidos-publications.com Conversely, acquired resistance to this compound has been associated with a decrease in HER3 expression. nih.gov Modulating HER3 expression levels has been shown to alter cellular sensitivity to this compound; downregulating HER3 with specific short hairpin RNA confers resistance, while overexpressing the receptor increases sensitivity. nih.gov This evidence strongly suggests that HER3 is a critical determinant of the cellular response to this compound. nih.gov The downregulation of HER3 is also associated with its dephosphorylation. nih.gov
This compound exhibits differential effects on the other members of the HER family, namely HER1 (also known as EGFR) and HER2 (ErbB2). nih.govspandidos-publications.com While it potently induces the downregulation and dephosphorylation of HER3, its impact on HER1 and HER2 is less pronounced. nih.govspandidos-publications.com In human NSCLC cell lines, this compound was found to be more effective at inducing the dephosphorylation and subsequent degradation of HER3 compared to HER2 and HER1. nih.gov
In time-course experiments using the MCF-7 breast cancer cell line, a clear downregulation of HER3 was observed, while the effects on other HER family proteins were less significant, indicating that HER3 is the primary target within this receptor family. spandidos-publications.com However, there is some evidence of cross-talk between the signaling pathways. In cells that acquired resistance to this compound, a decrease in HER3 expression was accompanied by an increased sensitivity to HER1 inhibitors, suggesting a potential compensatory activation of the HER1 pathway. nih.gov
Inhibition of the PI3K-AKT/mTOR Signaling Pathway
The downregulation of HER3 by this compound has significant downstream consequences, most notably the inhibition of the phosphatidylinositol 3-kinase (PI3K)-AKT/mTOR signaling pathway. aacrjournals.orgspandidos-publications.comresearchgate.net This pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers. nih.govresearchgate.net HER3 is a key activator of this pathway, and its this compound-induced downregulation leads to a reduction in the phosphorylation levels of Akt, a central kinase in the cascade. spandidos-publications.com
Activation of Death-Associated Protein Kinase (DAPK)
This compound has been shown to induce a form of caspase-independent cell death that is associated with the activation of Death-Associated Protein Kinase (DAPK). nih.govaacrjournals.org This activation occurs through the dephosphorylation of DAPK at the serine 308 residue. nih.govaacrjournals.orgresearchgate.net DAPK is a calcium/calmodulin-regulated serine/threonine kinase that plays a role as a positive mediator in response to various apoptotic and autophagic stimuli. aacrjournals.org The activation of DAPK is a critical component of the complex mechanism of cell death initiated by this compound. nih.gov
Studies in non-small-cell lung cancer (NSCLC) cell lines have demonstrated that treatment with this compound leads to the activation of DAPK. nih.govaacrjournals.org Downregulation of DAPK expression using siRNA resulted in a partial but significant reduction in this compound-induced cell death, confirming the kinase's role in the compound's cytotoxic effects. nih.govaacrjournals.orgresearchgate.net The activation of DAPK by this compound is part of a broader cellular response that also involves the inhibition of the Akt/mTOR signaling pathway and features of autophagy. nih.govnih.gov DAPK itself is considered a tumor suppressor, and its activation can trigger early apoptotic events and regulate autophagic signaling pathways. aacrjournals.orgfrontiersin.org In the context of this compound's activity, the degradation of the full-size DAPK protein and the appearance of its cleaved fragments have been observed in a concentration- and time-dependent manner. aacrjournals.org
| Key Findings on this compound and DAPK Activation | Cell Lines Studied | Reference |
| This compound activates DAPK by dephosphorylation at Ser308. | A549, H322 | nih.govaacrjournals.org |
| Downregulation of DAPK reduces this compound-induced cell death. | A549 | nih.govaacrjournals.org |
| DAPK activation is associated with caspase-independent cell death and autophagy. | A549, H322 | nih.govaacrjournals.org |
Influence on Fatty Acid 2-Hydroxylase (FA2H) Expression and Activity
The expression and activity of Fatty Acid 2-Hydroxylase (FA2H) have been identified as significant factors in determining cellular sensitivity to this compound. nih.gov FA2H is an enzyme responsible for the 2-hydroxylation of fatty acids, which are essential components of sphingolipids and glycosphingolipids found in tissues such as the epidermis and the myelin sheath. nih.govuniprot.org
Research using the yeast Saccharomyces cerevisiae as a model system revealed that a mutant strain lacking the homolog of FA2H, known as SCS7, was highly resistant to this compound. researchgate.net Conversely, overexpression of SCS7 rendered the yeast cells hypersensitive to the compound. researchgate.netresearchgate.net These findings were translated to human cancer cell lines, where the overexpression of FA2H was shown to increase sensitivity to this compound, while its knockdown conferred resistance. nih.gov This suggests that the 2-hydroxylation of fatty acids, catalyzed by FA2H, is a critical step in the mechanism of action of this compound. nih.govresearchgate.net The enzyme's activity is linked to cellular differentiation, with increased expression observed during keratinocyte differentiation, which may correlate with the sensitivity of certain epithelial-derived cancer cells to this compound. nih.govnih.gov
| Impact of FA2H Expression on this compound Sensitivity | Model System | Outcome | Reference |
| Overexpression of FA2H/SCS7 | Human cell lines / S. cerevisiae | Increased sensitivity | nih.govresearchgate.net |
| Knockdown/Deletion of FA2H/SCS7 | Human cell lines / S. cerevisiae | Increased resistance | nih.govresearchgate.net |
Proposed Involvement of Lysosomes and Lipid Rafts
The mechanism of action of this compound is thought to involve lysosomes and lipid rafts, specialized microdomains of the plasma membrane enriched in cholesterol and sphingolipids. researchgate.netnih.gov Treatment of yeast cells with this compound resulted in a rapid, necrosis-like death accompanied by the accumulation of internal small vesicles, suggesting a disruption of intracellular trafficking. researchgate.netresearchgate.net A screen of yeast deletion mutants identified several genes related to lipid metabolism and vesicle trafficking from the Golgi apparatus as being involved in sensitivity to this compound. researchgate.net
Lipid rafts are known to be involved in various cellular processes, including signal transduction and protein trafficking. nih.gov They are also found in the endocytic pathway and on mature lysosomes. nih.gov The observation that FA2H, an enzyme involved in the synthesis of sphingolipids that are key components of lipid rafts, modulates sensitivity to this compound points towards the importance of these membrane domains in the drug's activity. nih.govresearchgate.net Alterations in the lipid composition of rafts can affect their biophysical properties and the function of raft-associated proteins. nih.gov It is proposed that this compound may exert its effects by altering the structure or function of lipid rafts, potentially leading to lysosomal membrane permeabilization and the subsequent release of lysosomal contents, contributing to cell death. elifesciences.org
Unidentified Primary Mechanisms of Action and Multiple Cellular Targets
While significant progress has been made in understanding the cellular effects of this compound, its primary mechanism of action has not yet been fully elucidated. researchgate.netcancer.gov The compound exhibits anti-proliferative activity against a wide variety of cancer cell types, including those of the breast, colon, pancreas, lung, and prostate. cancer.gov A key characteristic of this compound-induced cell death is that it appears to be oncolytic or necrotic rather than apoptotic. researchgate.netresearchgate.netcancer.gov
This compound is considered to have multiple cellular targets, a concept supported by the diverse cellular processes it affects. nih.govresearchgate.netmdpi.com Preliminary investigations have shown that this compound does not induce cell cycle arrest or inhibit certain well-recognized antitumor targets. researchgate.net Instead, it causes profound alterations in cell morphology, including severe cell swelling and the appearance of membrane blebs, ultimately leading to cell lysis. researchgate.net This suggests that the plasma membrane is a key site of action. The complex mechanism of cell death involves a combination of factors, including the activation of DAPK, inhibition of the Akt/mTOR pathway, and an impairment of autophagic flux. nih.govaacrjournals.org The sensitivity to this compound is also influenced by the expression of proteins such as ErbB3 and the epithelial-to-mesenchymal transition status of the cancer cells. nih.govnih.gov The polypharmacological nature of this compound, targeting multiple pathways, may contribute to its broad spectrum of activity. mdpi.com
Cellular Responses and Preclinical Biological Impact of Elisidepsin
In Vitro Studies on Cancer Cell Line Panels
Elisidepsin has shown a broad spectrum of cytotoxic activity against a diverse panel of human cancer cell lines. nih.govnih.gov Its antiproliferative effects have been observed in cell lines derived from breast, colon, prostate, non-small cell lung cancer (NSCLC), melanoma, pancreas, ovary, and head and neck cancers. cancer.govresearchgate.netaacrjournals.org The potency of this compound, measured by its half-maximal inhibitory concentration (IC50), varies across different cell lines, with values generally ranging from 0.4 to 9 µM after 72 hours of exposure. nih.govaacrjournals.org
Studies have categorized cell lines into high-sensitivity (IC50 < 2 µM) and low-sensitivity (IC50 > 2 µM) groups based on clinically achievable plasma concentrations. nih.gov For instance, certain breast cancer cell lines like ZR-75-1 and SKBR3, and colon cancer lines such as Colo205 and HCC2998, have demonstrated high sensitivity to the compound. nih.gov In contrast, other cell lines, including some breast and pancreatic cancer lines, exhibit lower sensitivity or resistance. nih.govnih.gov The cytotoxic action of this compound appears to induce oncolytic or necrotic cell death rather than apoptosis, characterized by a rapid loss of membrane integrity, cellular swelling, and the formation of large membranous vesicles. nih.govresearchgate.net
Table 1: Cytotoxic Activity (IC50) of this compound in a Panel of Human Cancer Cell Lines This table is interactive. You can sort the data by clicking on the column headers.
| Cell Line | Tumor Type | IC50 (µM) | Reference |
|---|---|---|---|
| ZR-75-1 | Breast | 0.40 ± 0.1 | nih.gov |
| SKBR3 | Breast | 0.50 ± 0.1 | nih.gov |
| MDA-MB-361 | Breast | 1.25 ± 0.3 | nih.gov |
| MDA-MB-231 | Breast | 4.70 ± 1.2 | nih.gov |
| MCF7 | Breast | 8.00 ± 2.7 | nih.gov |
| Colo205 | Colon | 0.75 ± 0.2 | nih.gov |
| HCC2998 | Colon | 1.20 ± 0.4 | nih.gov |
| HCT116 | Colon | 5.50 ± 1.5 | nih.gov |
| HT29 | Colon | 8.80 ± 2.5 | nih.gov |
| PC-3 | Prostate | 3.50 ± 0.9 | nih.gov |
| DU145 | Prostate | 3.00 ± 0.8 | nih.gov |
| A549 | Lung (NSCLC) | 1.80 ± 0.5 | nih.gov |
| NCI-H460 | Lung (NSCLC) | 1.90 ± 0.6 | nih.gov |
| A431 | Skin | 1.50 ± 0.4 | nih.gov |
| OVCAR-3 | Ovarian | 1.40 ± 0.4 | nih.gov |
| IGROV1 | Ovarian | 4.50 ± 1.3 | nih.gov |
| PANC-1 | Pancreas | 8.50 ± 2.5 | nih.gov |
A significant correlation has been established between the sensitivity of cancer cells to this compound and their epithelial-mesenchymal transition (EMT) status. nih.govnih.gov EMT is a biological process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is associated with increased motility and invasion. mdpi.com
Research indicates that this compound is more active in cancer cells that exhibit an epithelial phenotype, characterized by high expression of the epithelial marker E-cadherin and low expression of the mesenchymal marker vimentin (B1176767). nih.govnih.gov Conversely, cells with a mesenchymal phenotype, showing high levels of vimentin, N-cadherin, and transcription factors like Snail and Twist, tend to have reduced sensitivity to the drug. aacrjournals.orgnih.gov
Furthermore, studies on acquired resistance have shown that continuous exposure of cancer cells (including breast, pancreas, lung, and colon) to this compound can induce a switch to an EMT state. nih.govuab.cat Resistant cell lines often display decreased E-cadherin and γ-catenin expression, alongside increased vimentin and Twist-1 expression, confirming that acquired resistance to this compound is associated with the adoption of a mesenchymal phenotype. nih.gov This transition suggests that the differentiation state of cancer cells is a key determinant of their response to this compound treatment. aacrjournals.org
The yeast Saccharomyces cerevisiae has been utilized as a model organism to investigate the mechanism of action of this compound. nih.govresearchgate.net These studies are valuable for identifying drug targets and understanding cellular pathways affected by the compound. mdpi.commdpi.com When treated with this compound, yeast cells were observed to undergo rapid necrosis-like death, which involved the accumulation of small internal vesicles. researchgate.netresearchgate.net
Preclinical In Vivo Efficacy Studies (Mechanistic Focus)
The hollow fiber assay (HFA) is an in vivo model used in the preclinical evaluation of potential anticancer agents, allowing for the assessment of drug activity on tumor cells grown in hollow fibers implanted in mice. nih.govevotec.com This model facilitates early pharmacodynamic investigation while minimizing animal use. nih.gov this compound was selected for clinical development partly based on its promising activity in this system. researchgate.net
In the hollow fiber model, this compound demonstrated statistically significant antitumor activity against several human tumor cell lines. researchgate.net Specifically, notable efficacy was observed against human hepatocellular carcinoma, hepatoma, and pancreatic tumor cell lines. researchgate.net The positive results from these hollow fiber experiments provided a strong rationale for advancing this compound into more complex preclinical and clinical evaluations. researchgate.netresearchgate.net
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of new anticancer drugs and for mechanistic studies. nih.govd-nb.info this compound has shown statistically significant antitumor activity in murine xenograft models using various human tumor types. researchgate.net
Efficacy has been documented in xenografts of human breast and prostate tumors. researchgate.net In studies involving non-small cell lung cancer (NSCLC) xenografts, this compound demonstrated synergistic activity when combined with other targeted therapies. researchgate.net The compound has also shown activity against melanoma models. researchgate.net Research on breast and pancreatic cancer xenografts has further linked this compound's in vivo efficacy to the expression of specific biomarkers, reinforcing the in vitro findings. nih.govnih.gov These xenograft studies have been instrumental in confirming the therapeutic potential of this compound and providing a basis for its clinical investigation in patients with various solid tumors. researchgate.netresearchgate.net
Synergistic Interactions with Other Agents (Mechanistic Basis)
The therapeutic potential of this compound in oncology is not limited to its activity as a single agent. Preclinical research has extensively explored its synergistic interactions with other anti-cancer drugs, including targeted therapies and conventional chemotherapeutic agents. These combination studies aim to enhance therapeutic efficacy, overcome drug resistance, and potentially reduce treatment-related toxicities by using lower doses of each compound. The mechanistic basis for these synergistic effects often involves complementary inhibition of critical cancer signaling pathways or modulation of drug metabolism and cellular response to DNA damage.
The interaction of this compound with tyrosine kinase inhibitors (TKIs) has been a significant area of investigation, particularly in cancer types where the ErbB family of receptors plays a crucial role. TKIs like erlotinib (B232) and lapatinib (B449) target key nodes in oncogenic signaling, and their combination with this compound, which also impacts these pathways, has shown promising synergistic outcomes.
Recent studies have demonstrated that the combination of this compound and the epidermal growth factor receptor (EGFR) TKI, erlotinib, results in synergistic cytotoxicity in non-small cell lung cancer (NSCLC) cell lines, including those resistant to erlotinib. nih.govnih.gov The mechanistic rationale for this synergy lies in their complementary effects on the ErbB signaling network. While erlotinib is a potent inhibitor of ErbB1 (EGFR) phosphorylation, this compound shows greater efficacy in inducing the degradation and dephosphorylation of ErbB3. nih.govnih.gov The combination of both agents leads to a more comprehensive blockade of the PI3K/AKT signaling pathway than either drug alone. nih.govnih.gov This enhanced inhibition of a critical cell survival pathway is believed to be a primary driver of the observed synergistic anti-tumor activity. nih.gov Research has shown that the combination of this compound and erlotinib was more effective at inhibiting AKT phosphorylation than either agent used singly in H322 cells. nih.gov Furthermore, this combination has demonstrated synergistic effects in vivo, being more effective than either drug alone in mouse models with A549 cell xenografts. nih.gov
The combination of this compound with lapatinib, a dual TKI targeting both EGFR and ErbB2 (HER2), has also been investigated. nih.gov In a study using the Colo205 colon cancer cell line, a synergistic effect was observed when lapatinib administration was followed by this compound. nih.gov The sequence-dependent nature of this interaction suggests a complex interplay between the two agents. One potential mechanism for the synergy observed with lapatinib is its ability to inhibit drug efflux pumps. Lapatinib has been shown to be an inhibitor of the breast cancer resistance protein (BCRP), an ATP-binding cassette (ABC) transporter that can efflux various chemotherapy agents from cancer cells, thereby contributing to drug resistance. nih.gov By inhibiting BCRP, lapatinib can increase the intracellular concentration and, consequently, the cytotoxic effect of co-administered drugs. nih.gov While this mechanism has been demonstrated for lapatinib in combination with other chemotherapies like SN-38 (the active metabolite of irinotecan), it provides a plausible hypothesis for its synergy with this compound, which could be a substrate for such efflux pumps.
Table 1: Synergistic Interactions of this compound with Tyrosine Kinase Inhibitors
| Combination | Cancer Type/Cell Line | Observed Effect | Mechanistic Insight | Reference |
|---|---|---|---|---|
| This compound + Erlotinib | Non-Small Cell Lung Cancer (H322, A549, H1299, H460) | Synergistic | Complementary inhibition of ErbB1 (by erlotinib) and ErbB3 (by this compound), leading to enhanced inhibition of the PI3K/AKT pathway. | nih.govnih.gov |
| This compound + Lapatinib | Colon Cancer (Colo205) | Synergistic (sequence-dependent) | The precise mechanism is not fully elucidated, but may involve inhibition of drug efflux pumps like BCRP by lapatinib. | nih.govnih.gov |
This compound has also been evaluated in combination with standard-of-care cytotoxic agents, revealing synergistic interactions that could enhance the efficacy of existing chemotherapy regimens. The mechanistic basis for this synergy often involves the modulation of cellular processes such as DNA repair, cell cycle progression, and drug metabolism.
The combination of this compound with 5-fluorouracil (B62378) (5-FU) has demonstrated sequence-dependent synergy. In DU145 prostate cancer cells, administering this compound either before or after 5-FU resulted in a synergistic effect, while simultaneous exposure led to an additive effect. nih.gov In contrast, in Colo205 colon cancer cells, the combination generally resulted in additive or even antagonistic effects. nih.gov The biochemical synergy between platinum-based agents, like cisplatin, and 5-FU is well-documented. Cisplatin has been shown to increase the intracellular pools of reduced folates, which are essential for the tight binding of 5-FU's active metabolite (FdUMP) to its target, thymidylate synthase, thereby enhancing its cytotoxic effect. nih.govnih.gov
Similarly, combinations of this compound with the platinum-based drug oxaliplatin (B1677828) have shown synergistic effects in both DU145 and Colo205 cell lines, irrespective of the treatment schedule in these particular experiments. nih.gov The synergy between oxaliplatin and 5-FU is a cornerstone of colorectal cancer treatment. Mechanistically, oxaliplatin can reduce the catabolism of 5-FU, leading to higher intracellular concentrations of its active metabolites. nih.gov Conversely, 5-FU can induce a G1-S phase shift in the cell cycle, potentially sensitizing cells to the DNA-damaging effects of oxaliplatin. nih.gov Oxaliplatin itself can induce a G2 phase accumulation. nih.gov However, when combined, the cell cycle effects appear to be dominated by the 5-FU-induced G1-S shift. nih.gov Another proposed mechanism for the synergy between oxaliplatin and other agents is the induction of oxidative stress, which can amplify the cytotoxic effects and lead to apoptosis through endoplasmic reticulum stress and mitochondrial dysfunction. nih.gov
Table 2: Synergistic Interactions of this compound with Conventional Chemotherapeutics
| Combination | Cancer Type/Cell Line | Observed Effect | Mechanistic Insight | Reference |
|---|---|---|---|---|
| This compound + 5-Fluorouracil | Prostate Cancer (DU145) | Synergistic (sequence-dependent) | The precise mechanism with this compound is under investigation. General 5-FU synergy can be enhanced by agents that increase reduced folate pools. | nih.govnih.govnih.gov |
| This compound + Oxaliplatin | Prostate Cancer (DU145), Colon Cancer (Colo205) | Synergistic | The precise mechanism with this compound is under investigation. Oxaliplatin is known to synergize with 5-FU by reducing its catabolism and modulating the cell cycle. Induction of oxidative stress is another potential mechanism. | nih.govnih.govnih.govnih.gov |
Mechanisms of Resistance to Elisidepsin
Acquired Cellular Resistance to Elisidepsin
Acquired resistance to this compound involves a variety of cellular and molecular changes that emerge following prolonged exposure to the drug. These adaptations allow cancer cells to survive and proliferate despite the presence of the compound.
A key mechanism of acquired resistance involves the reduced accumulation of this compound at its primary site of action, the plasma membrane. In a study comparing the sensitive colorectal cancer cell line HCT-116 with its this compound-resistant derivative (HCT-116-Irv), it was found that the resistant cells accumulated less this compound. nih.gov This reduced accumulation was specifically noted at the cell membrane, preventing the drug from inserting itself and inducing the characteristic necrotic cell death. nih.govnih.gov Consequently, the typical cell membrane perturbations caused by this compound are not observed in these resistant cells. nih.gov
The interaction between this compound and the cell membrane is mediated by specific lipids. Research has identified glycosylceramides as direct targets of this compound. nih.govnih.gov The drug's ability to induce necrosis is a consequence of its interaction with these molecules in the cell membrane. nih.gov
In the this compound-resistant HCT-116-Irv subline, a significant reduction in the levels of glycosylceramides was observed. nih.govnih.gov This alteration in the lipid composition of the plasma membrane appears to be a direct cause of the reduced drug accumulation and subsequent resistance. nih.gov Further evidence for the role of glycosylceramides comes from studies using the GM95 mouse melanoma cell line, which lacks ceramide glucosyltransferase (UGCG) activity and is therefore deficient in glycosylceramide synthesis. nih.gov This cell line demonstrated inherent resistance to this compound. nih.gov Crucially, when the UGCG gene was overexpressed in these cells, restoring glycosylceramide synthesis, their sensitivity to this compound was re-established to levels comparable to the parental cell line. nih.gov Conversely, reactivating glycosylceramide synthesis in resistant cells restores their sensitivity to this compound. nih.gov
Table 1: Impact of Glycosylceramide Levels on this compound Sensitivity
| Cell Line | Characteristics | This compound Sensitivity | Reference |
| HCT-116-Irv | Resistant derivative of HCT-116 | Reduced sensitivity (14.7-fold more resistant) | nih.gov |
| Reduced levels of glycosylceramides | nih.govnih.gov | ||
| GM95 | Mutant cell line lacking UGCG activity | Resistant | nih.gov |
| GM95 with UGCG overexpression | UGCG activity and glycosylceramide synthesis restored | Sensitivity restored | nih.gov |
Changes in ErbB3 Expression and Related Signaling Pathways in Acquired Resistance
The expression level of the receptor tyrosine kinase ErbB3 has been identified as a significant predictor of sensitivity to this compound. nih.govnih.gov High basal expression of ErbB3 is correlated with greater sensitivity to the drug. nih.govnih.gov In contrast, acquired resistance is associated with a decrease in ErbB3 expression. nih.gov
For instance, in DU-PM cells, which have acquired resistance to this compound, ErbB3 expression was found to be decreased. nih.gov Studies have shown that experimentally downregulating ErbB3 expression in cancer cell lines using specific short hairpin RNA (shRNA) leads to increased resistance to this compound. nih.govplos.org Conversely, overexpressing the receptor makes the cells more sensitive to the drug. nih.govplos.org The mechanism appears to involve the downstream signaling pathways of ErbB3. In sensitive cell lines, this compound treatment leads to a downregulation of ErbB3, which correlates with a reduction in Akt phosphorylation levels. nih.govresearchgate.net This effect on ErbB3 levels is not observed in less sensitive cells. nih.govresearchgate.net Interestingly, cells with acquired resistance to this compound have shown increased sensitivity to ErbB1 inhibitors, suggesting a potential cross-talk between the ErbB1 and ErbB3 signaling pathways. nih.govnih.gov
Epithelial-to-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which has been linked to increased resistance to various therapies. nih.gov Acquired resistance to this compound is strongly associated with a shift towards an EMT state. nih.govplos.org This transition is characterized by specific changes in the expression of EMT markers.
In several cancer cell lines, including breast (MCF-7) and pancreatic (HPAC, AsPC-1) cancers, the development of resistance to this compound was accompanied by a decrease in the epithelial marker E-cadherin and an increase in the mesenchymal marker vimentin (B1176767). plos.orgnih.gov Other changes observed in resistant cells include decreased levels of γ-catenin and increased expression of Twist-1. plos.org The response of other markers like β-catenin, Slug, and Snail can be cell-line dependent. plos.org These findings suggest that this compound may primarily target cells with an epithelial phenotype, and the induction of EMT serves as a mechanism of escape. nih.gov
Table 2: Changes in EMT Marker Expression in this compound-Resistant Cell Lines
| Cell Line | E-cadherin | Vimentin | γ-catenin | Twist-1 | β-catenin | Slug & Snail | Reference |
| MCF-7 (Resistant) | Decreased | Increased | Decreased | Increased | Upregulated | No difference | plos.org |
| HPAC (Resistant) | Decreased | Increased | Decreased | Increased | Downregulated | Upregulated | plos.org |
| AsPC-1 (Resistant) | Decreased | Increased | Decreased | Increased | Downregulated | Upregulated | plos.org |
| DU-PM (Resistant) | Increased | Diminished | - | - | - | - | nih.gov |
Molecular and Genetic Determinants of Primary Resistance
Primary, or intrinsic, resistance refers to the inherent lack of sensitivity of some tumors to a particular drug. For this compound, certain genetic mutations have been associated with a reduced response to treatment.
The mutational status of genes in the MAPK signaling pathway, particularly KRAS and BRAF, has been linked to primary resistance to this compound. nih.govnih.gov Activating mutations in KRAS are associated with resistance to the drug. nih.gov In a panel of cancer cell lines, a significant majority of the less sensitive cells harbored mutations in KRAS or BRAF, or had an overexpression of ErbB1. researchgate.net In contrast, only a small fraction of the sensitive cell lines displayed a BRAF mutation. researchgate.net
The mechanism by which these mutations confer resistance may be linked to the induction of anoikis resistance, which is the ability of cells to survive after detaching from the extracellular matrix. nih.govresearchgate.net Studies have demonstrated that introducing KRAS or BRAF mutations into Caco-2 colon cancer cells enhances their resistance to anoikis. nih.govresearchgate.net This suggests that tumors with these mutations may be intrinsically less susceptible to agents like this compound that disrupt cell adhesion and membrane integrity.
Impact of SCS7 Hydroxylase Overexpression on Sensitivity (in yeast models)
A pivotal discovery in understanding this compound's mechanism of action and resistance came from a systematic screening of a collection of 4,848 viable haploid deletion mutants of S. cerevisiae. aacrjournals.orgresearchgate.netresearchgate.net This comprehensive screen aimed to identify genes whose absence conferred either sensitivity or resistance to the compound, then known as PM02734. aacrjournals.orgresearchgate.netresearchgate.net
The results of this functional genomic screen were revealing. Among the various mutants tested, the strain lacking the SCS7 gene exhibited the most significant resistance to this compound. aacrjournals.orgnih.gov The SCS7 gene in yeast encodes a sphingolipid fatty acyl 2-hydroxylase. aacrjournals.orgnih.gov This enzyme is responsible for the α-hydroxylation of very long-chain fatty acids that are components of ceramides (B1148491), which are fundamental building blocks of sphingolipids in the cell membrane. nih.govfigshare.com
Conversely, and of particular importance to understanding sensitivity, is the effect of SCS7 overexpression. Research has demonstrated that increasing the expression of SCS7 renders yeast cells hypersensitive to this compound. aacrjournals.orgnih.gov This was experimentally verified using a yeast strain where the SCS7 gene was placed under the control of a regulatable GAL1 promoter. In the presence of galactose, this promoter is activated, leading to high levels of Scs7 protein expression. When grown in a galactose-containing medium, these engineered yeast cells showed a marked increase in sensitivity to this compound compared to wild-type cells or cells where the promoter was inactive (grown in glucose). aacrjournals.org
These findings strongly suggest that the level of 2-hydroxylation of fatty acids within the cell membrane is a critical determinant of this compound's cytotoxic activity. aacrjournals.orgnih.gov The presence of these hydroxylated fatty acids in sphingolipids may facilitate the drug's interaction with the cell membrane, leading to the observed necrotic-like cell death. aacrjournals.orgresearchgate.net Therefore, higher levels of Scs7-mediated hydroxylation create a cellular environment that is more susceptible to the disruptive effects of this compound.
The table below summarizes the observed effects of SCS7 gene expression levels on the sensitivity of Saccharomyces cerevisiae to this compound.
| Yeast Strain Genotype | SCS7 Expression Level | Sensitivity to this compound |
| Wild-Type | Normal | Baseline Sensitivity |
| scs7Δ (deletion mutant) | Absent | Most Resistant |
| PGAL-SCS7 (on galactose) | Overexpressed | Hypersensitive |
Advanced Research Methodologies and Analytical Approaches for Elisidepsin Studies
Biochemical and Cell-Based Assays
Cell Viability and Proliferation Assays (e.g., MTT, Propidium Iodide Uptake)
To quantify the cytotoxic and anti-proliferative effects of Elisidepsin, researchers have employed standard cell viability and proliferation assays.
MTT Assay: The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. nih.govtexaschildrens.orgabcam.com This assay was used extensively to determine the 50% inhibitory concentration (IC50) of this compound across a large panel of human cancer cell lines. nih.gov In a comprehensive study, 23 cancer cell lines were treated with this compound for 72 hours, revealing a broad range of cytotoxic activity. nih.govresearchgate.net The IC50 values showed that some cell lines were highly sensitive, with IC50s below 2 μM, while others exhibited lower sensitivity with IC50s above 3.5 μM. nih.govmdpi.com The consistent IC50 values across different time points (24 and 48 hours) indicated that this compound exerts its cytotoxic effects rapidly after exposure. nih.gov
Table 1: Anti-proliferative Activity of this compound in Human Cancer Cell Lines (MTT Assay) IC50 values determined after 72-hour drug exposure. Data sourced from Serova et al. (2013). nih.gov
| Cell Line | Cancer Type | IC50 (µM) | Sensitivity |
| A549 | Lung | 0.40 ± 0.1 | High |
| NCI-H460 | Lung | 0.40 ± 0.1 | High |
| SKBR3 | Breast | 0.50 ± 0.2 | High |
| MCF7 | Breast | 0.80 ± 0.3 | High |
| MDA-MB-231 | Breast | 1.10 ± 0.4 | High |
| DU145 | Prostate | 1.26 ± 0.4 | High |
| PC3 | Prostate | 1.80 ± 0.4 | High |
| HCT116 | Colon | 1.90 ± 0.5 | High |
| HT29 | Colon | 1.90 ± 0.6 | High |
| Colo205 | Colon | 2.00 ± 0.7 | High |
| SQ20B | Head and Neck | 3.50 ± 1.1 | Low |
| IGROV1 | Ovarian | 4.20 ± 0.8 | Low |
| HEP2 | Head and Neck | 4.30 ± 1.2 | Low |
| MDA-MB-435 | Melanoma | 4.40 ± 0.9 | Low |
| CAPAN1 | Pancreas | 5.00 ± 1.6 | Low |
| SCC61 | Head and Neck | 5.60 ± 1.8 | Low |
| SK-HEP1 | Hepatocarcinoma | 6.00 ± 1.9 | Low |
| HOP62 | Lung | 6.30 ± 1.9 | Low |
| OVCAR3 | Ovarian | 7.30 ± 2.2 | Low |
| HOP92 | Lung | 8.00 ± 2.9 | Low |
| MiaPaCa2 | Pancreas | 8.80 ± 3.1 | Low |
Propidium Iodide (PI) Uptake: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for cells that have lost membrane integrity. biotium.comthermofisher.com Studies on this compound have used PI uptake to investigate the mechanism of cell death. nih.govresearchgate.net Treatment with this compound resulted in rapid membrane permeabilization, characterized by the immediate internalization of PI. researchgate.net Fluorimetry measurements showed that rapid PI uptake occurs in tumor cells at this compound concentrations of 0.5 μM and higher, confirming that the compound disrupts cell membrane integrity in a time- and concentration-dependent manner. nih.gov This rapid loss of membrane integrity suggests that this compound induces oncosis or a necrosis-like cell death rather than classical apoptosis. nih.govresearchgate.net
Western Blot Analysis for Protein Expression and Phosphorylation
Western blot analysis has been a cornerstone technique for investigating how this compound affects cellular signaling pathways by measuring changes in the levels and phosphorylation status of key proteins. nih.govaacrjournals.orglabxchange.org
This method involves separating proteins by mass via SDS-PAGE, transferring them to a membrane, and using specific antibodies to detect target proteins. nih.gov In this compound research, cell lysates were prepared, and equal amounts of protein were analyzed to ensure accurate comparisons. nih.govaacrjournals.org
Key findings from Western blot analyses in this compound studies include:
ErbB3 and E-cadherin: High expression of ErbB3 and E-cadherin was found to correlate with sensitivity to this compound. nih.govnih.gov Furthermore, this compound treatment was shown to induce the dephosphorylation and degradation of the ErbB3 receptor protein in non-small cell lung cancer (NSCLC) cell lines. nih.govresearchgate.netresearchgate.net
Akt/mTOR Pathway: this compound was found to inhibit the Akt/mTOR signaling pathway. aacrjournals.org Western blots showed that this compound treatment led to a decrease in the phosphorylation of Akt, mTOR, and their downstream targets, the S6 ribosomal protein and 4E-BP1, in H322 and A549 lung cancer cells. aacrjournals.orgnih.gov
Death-Associated Protein Kinase (DAPK): this compound treatment caused the activation of DAPK, a protein involved in autophagy and cell death, by promoting its dephosphorylation at the Ser308 site. aacrjournals.orgnih.gov
Markers of Resistance: In a prostate cancer cell line (DU-145) with acquired resistance to this compound, Western blot analysis revealed decreased expression of ErbB3 and increased expression of the anti-apoptotic protein Bcl2. nih.gov
Table 2: Summary of Protein Expression and Phosphorylation Changes Induced by this compound As determined by Western Blot analysis in various cancer cell lines. nih.govaacrjournals.orgresearchgate.net
| Protein | Change Observed | Associated Effect | Cell Lines | Reference |
| ErbB3 | Decreased Expression & Dephosphorylation | Sensitivity to this compound | NSCLC, Prostate | nih.govresearchgate.net |
| E-cadherin | High Expression Correlates with Sensitivity | Sensitivity to this compound | General Panel | nih.gov |
| Vimentin (B1176767) | Low Expression Correlates with Sensitivity | Sensitivity to this compound | General Panel | nih.gov |
| Bcl2 | Increased Expression | Acquired Resistance | Prostate (DU-PM) | nih.gov |
| Phospho-Akt | Decreased Phosphorylation | Inhibition of Survival Pathway | Lung (H322, A549) | aacrjournals.org |
| Phospho-mTOR | Decreased Phosphorylation | Inhibition of Survival Pathway | Lung (H322, A549) | aacrjournals.org |
| DAPK | Dephosphorylation at Ser308 | Activation of Cell Death/Autophagy | Lung (A549) | aacrjournals.org |
Fluorescence Resonance Energy Transfer (FRET) for Membrane Localization and Assembly
Fluorescence Resonance Energy Transfer (FRET) is a powerful microscopic technique that can detect the proximity of two fluorescently labeled molecules on a nanometer scale (typically 1-10 nm). researchgate.net It relies on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov This technique is exceptionally well-suited for studying molecular interactions in real-time within living cells, such as protein-protein interactions, conformational changes, and the localization and assembly of molecules within the plasma membrane. aacrjournals.orgnih.gov
Given that this compound's mechanism of action involves insertion into and disruption of the plasma membrane, FRET would be an ideal advanced methodology to visualize and quantify its localization and subsequent self-assembly or interaction with specific membrane lipids or proteins. researchgate.netnih.gov However, based on a review of the available scientific literature, specific studies employing FRET to investigate the membrane dynamics of this compound have not been reported.
High-Performance Thin-Layer Chromatography (HPTLC) for Lipid Analysis
High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers efficient, high-throughput separation of compounds, and is particularly powerful for the analysis of complex lipid mixtures. nih.govabcam.com The method involves spotting a sample onto a high-performance plate, which is then developed in a solvent chamber to separate the components. Densitometry or coupling to a mass spectrometer can then be used for quantification and identification. researchgate.netdiva-portal.org
The mechanism of action of this compound is known to be linked to lipid metabolism. researchgate.net Studies using yeast models and human cell lines have shown that genes involved in sphingolipid biosynthesis are implicated in this compound sensitivity. nih.gov Specifically, the expression level of fatty acid 2-hydroxylase (FA2H), an enzyme that produces 2-hydroxy fatty acids for incorporation into sphingolipids, directly correlates with sensitivity to the drug. nih.govresearchgate.net This suggests this compound's activity involves an interaction with specific lipids in the cell membrane. researchgate.net Although HPTLC is a suitable and robust technique for analyzing changes in cellular lipid profiles, such as sphingomyelins and ceramides (B1148491) researchgate.net, specific studies using HPTLC to analyze the lipidomic changes induced by this compound have not been detailed in the reviewed literature.
Molecular Biology Techniques
Molecular biology techniques have been pivotal in understanding how this compound interacts with cancer cells at a genetic and protein level. These methods have allowed researchers to identify specific genes and pathways that influence cellular sensitivity or resistance to the compound.
In the context of this compound research, siRNA-mediated gene knockdown has been used to validate the role of specific genes in cellular sensitivity. A key finding emerged from studies involving the gene fatty acid 2-hydroxylase (FA2H). Researchers observed that silencing the FA2H gene in human cancer cell lines led to increased resistance to this compound, underscoring the gene's importance in the drug's mechanism of action. nih.govresearchgate.net These findings suggest that the presence of 2-hydroxylated fatty acids, produced by the FA2H enzyme, in the cell membrane is involved in the cytotoxic effects of this compound. researchgate.net
Table 1: Impact of FA2H Gene Knockdown on this compound Sensitivity
| Gene Target | Technique | Cell Type | Result | Implication for this compound's Mechanism |
| FA2H | siRNA Knockdown | Human Cancer Cell Lines | Increased cellular resistance | FA2H enzyme activity is crucial for this compound's cytotoxic effect. |
This table summarizes the findings from studies where RNA interference was used to investigate the role of the FA2H gene in the cellular response to this compound.
Conversely to gene knockdown, gene overexpression studies involve introducing a gene into cells to produce higher-than-normal levels of the corresponding protein. This gain-of-function approach helps to determine if the increased presence of a specific protein affects cellular processes or responses to a compound.
Further studies have investigated the role of the ErbB family of receptor tyrosine kinases. A correlation was found between high expression levels of the ErbB3 receptor and sensitivity to this compound. nih.govnih.gov In contrast, while some cell lines overexpressed the ErbB1 receptor, no direct correlation was established between its expression level and sensitivity to the compound. nih.gov
Table 2: Effect of Gene Overexpression on Cellular Sensitivity to this compound
| Overexpressed Gene | Finding | Associated Sensitivity to this compound |
| FA2H | Increased FA2H protein levels. | Increased |
| ErbB3 | High baseline protein expression. | Increased |
| ErbB1 | High baseline protein expression in some cell lines. | No correlation found |
This table outlines the results from studies examining how the overexpression of specific genes influences cancer cell sensitivity to this compound.
Mutational analysis in panels of cancer cell lines is a critical methodology for identifying genetic mutations that may predict a response to a therapeutic agent. genomeweb.com By correlating the cytotoxic effects of this compound with the mutational status of key cancer-related genes across numerous cell lines, researchers have identified important predictive biomarkers of resistance. nih.gov
Studies using a panel of 23 cancer cell lines revealed that the presence of activating mutations in the KRAS gene was associated with resistance to this compound. nih.govnih.gov Similarly, mutations in the BRAF gene were also more prevalent in cell lines that were less sensitive to the compound. nih.gov In one analysis, 75% of the less sensitive cell lines harbored mutations in KRAS or BRAF genes or overexpressed ErbB1, compared to only 14% of the sensitive cell lines. nih.gov These findings suggest that constitutive activation of the MAPK signaling pathway, which occurs downstream of KRAS and BRAF, may confer resistance to this compound's effects.
Furthermore, these analyses showed that this compound is more potent in cells that exhibit an epithelial phenotype, characterized by high levels of E-cadherin and low levels of vimentin. nih.gov
Table 3: Correlation of Mutational Status and Phenotype with this compound Sensitivity
| Genetic/Phenotypic Marker | Correlation with this compound Sensitivity |
| Activating KRAS Mutation | Resistance |
| BRAF Mutation | Resistance |
| Epithelial Phenotype (High E-cadherin, Low Vimentin) | Sensitivity |
This interactive table summarizes the key findings from mutational and phenotypic analysis across cancer cell lines, indicating markers associated with sensitivity or resistance to this compound.
Computational Chemistry and Molecular Modeling
Computational methods provide a theoretical framework to investigate the properties of molecules and their interactions, offering insights that can be difficult to obtain through experimental means alone.
Conceptual Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to predict and analyze the chemical reactivity of molecules. researchgate.netmdpi.com It utilizes various descriptors, such as electronegativity, hardness, and the Fukui function, which are derived from the electron density of a molecule. mdpi.comnih.gov These descriptors help to identify the most reactive sites within a molecule, predicting where it is most likely to undergo electrophilic (electron-accepting) or nucleophilic (electron-donating) attacks. videleaf.comnih.gov The analysis of these reactivity indicators can provide a fundamental understanding of a molecule's potential interactions with biological targets. nih.gov
While specific studies applying conceptual DFT to this compound are not prominently documented, this methodology offers significant potential. By calculating the global and local reactivity descriptors for the this compound structure, researchers could:
Identify the specific atoms or functional groups most susceptible to chemical reactions.
Understand the electrophilic and nucleophilic character of different regions of the molecule.
Theoretically predict how this compound might interact with biological nucleophiles or electrophiles within a cell, potentially corroborating experimental findings related to its membrane-disrupting activity.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug) when bound to a second molecule (a receptor, such as a protein). nih.govmdpi.com The primary goal of docking is to model the ligand-receptor complex and predict its binding affinity and mode of interaction at an atomic level. nih.gov By simulating the interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, researchers can generate hypotheses about a drug's mechanism of action and potential biological targets. nih.govmdpi.com
Specific molecular docking studies for this compound have not been detailed in the available research. However, this approach would be highly valuable for exploring its mechanism. Given the experimental evidence linking this compound's activity to the ErbB3 receptor and the cell membrane, molecular docking simulations could be employed to:
Model the interaction between this compound and the extracellular or transmembrane domain of the ErbB3 receptor to understand the structural basis for the observed correlation in sensitivity.
Simulate the insertion or interaction of this compound with lipid bilayers that have varying compositions, such as those with or without the 2-hydroxylated fatty acids produced by FA2H.
Generate structural models of the this compound-receptor complex that could guide the design of future derivatives with improved affinity or selectivity. researchgate.net
Empirical Bioactivity Scoring for Predictive Analysis
Empirical bioactivity scoring is a crucial computational methodology in drug discovery and development, utilized to forecast the biological activity of a compound based on its molecular structure. This predictive analysis relies on algorithms that compare a molecule's features to those of known active compounds. researchgate.netplos.org Online tools, such as Molinspiration, calculate a drug's potential activity against various major biological targets, including G protein-coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and other enzymes. nih.govresearchtrend.net The resulting bioactivity score helps researchers prioritize compounds for further experimental testing. A score greater than 0.0 generally suggests high probability of biological activity, a score between 0.0 and -5.0 indicates moderate activity, and a score below -5.0 suggests inactivity. nih.govresearchtrend.net
In the context of this compound, predictive analysis has moved beyond theoretical scores to identifying concrete molecular biomarkers that correlate with its cytotoxic effects in cancer cell lines. Research has focused on correlating the drug's potency, measured by the half-maximal inhibitory concentration (IC50), with the genetic and protein expression profiles of the cells. nih.govnih.gov
Detailed Research Findings
Studies on a diverse panel of human cancer cell lines have been instrumental in identifying predictive factors for this compound's efficacy. The sensitivity of these cell lines is categorized based on clinically achievable plasma concentrations of the drug, with cell lines exhibiting IC50 values below 2 μM considered highly sensitive. nih.govmdpi.com
Key findings from these predictive analyses include:
Epithelial Phenotype and Sensitivity: this compound demonstrates greater activity in cancer cells with an epithelial phenotype, which is characterized by high expression of E-cadherin and low expression of vimentin. nih.govmdpi.com
Correlation with Gene Expression: The sensitivity to this compound is positively correlated with high mRNA expression levels of the genes ErbB3, Mucin 1 (Muc1), and E-cadherin. nih.govmdpi.com Statistical analysis revealed significant correlations for these genes with R² values of 0.44, 0.43, and 0.39, respectively. nih.gov
Resistance Linked to KRAS Mutations: Conversely, resistance to this compound has been strongly associated with the presence of activating mutations in the KRAS gene. nih.govmdpi.com Cell lines that harbor mutated KRAS tend to be less sensitive to the drug's effects. mdpi.com
Acquired Resistance Mechanisms: In a prostate cancer cell line (DU145) induced with acquired resistance to this compound, researchers observed a decrease in ErbB3 expression and an increase in Bcl2 expression, suggesting these as mechanisms of developed resistance. nih.gov
The following data tables summarize the empirical bioactivity of this compound across various human cancer cell lines and highlight the correlation between its potency and specific molecular markers.
Table 1: this compound Bioactivity (IC50) in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (μM) | Sensitivity Level |
|---|---|---|---|
| SKBR3 | Breast | 0.5 | High |
| ZR-75-1 | Breast | 0.4 | High |
| MDA-MB-231 | Breast | 8.8 | Low |
| MCF7 | Breast | 6.0 | Low |
| DU145 | Prostate | 3.5 | Low |
| HCT116 | Colon | 7.5 | Low |
| A549 | Lung | 6.2 | Low |
| NCI-H460 | Lung | 1.5 | High |
| HT29 | Colon | 1.0 | High |
| Panc1 | Pancreatic | 7.0 | Low |
This table presents a selection of IC50 values for this compound as determined by MTT assay after 72 hours of exposure. nih.gov Sensitivity is categorized based on a 2 μM threshold derived from phase I pharmacokinetic studies. nih.govmdpi.com
Table 2: Correlation of Molecular Markers with this compound Sensitivity
| Cell Line | IC50 (μM) | KRAS Mutation Status | Relative E-cadherin Expression | Relative ErbB3 Expression |
|---|---|---|---|---|
| ZR-75-1 | 0.4 | Wild-Type | High | High |
| SKBR3 | 0.5 | Wild-Type | High | High |
| HT29 | 1.0 | Wild-Type | High | Moderate |
| MCF7 | 6.0 | Wild-Type | High | Low |
| HCT116 | 7.5 | Mutant | High | Low |
| A549 | 6.2 | Mutant | Low | Low |
| Panc1 | 7.0 | Mutant | Low | Low |
| MDA-MB-231 | 8.8 | Mutant | Low | Low |
This table illustrates the relationship between this compound's IC50, the mutational status of the KRAS gene, and the relative expression levels of key sensitivity biomarkers. nih.govnih.govmdpi.com Generally, cell lines with wild-type KRAS and high E-cadherin and ErbB3 expression show greater sensitivity (lower IC50).
Identification and Validation of Novel Molecular Targets
The primary mechanism of action for this compound is understood to involve its interaction with the plasma membrane. However, a deeper and more granular understanding of its molecular interactions is crucial for future development. Research has identified glycosylceramides as a key molecular target within the tumor cell membrane. This compound's interaction with these lipids facilitates its insertion into the plasma membrane, leading to a loss of membrane integrity and subsequent necrotic cell death. The validation of glycosylceramides as a direct target was established through studies on resistant cell lines. For instance, the HCT-116-Irv colorectal cell subline, which is resistant to this compound, showed diminished levels of glycosylceramides. Similarly, GM95 melanoma cells, which lack the enzyme for glycosylceramide synthesis (ceramide glucosyltransferase or UGCG), also demonstrated resistance. Crucially, restoring UGCG expression and glycosylceramide synthesis in these cells rendered them sensitive to this compound again, confirming that these lipids are a primary target.
Another area of investigation involves the role of hydroxylated lipids. The efficacy of this compound has been linked to the presence of 2-hydroxylated fatty acids in the cell membrane. The enzyme responsible for this, fatty acid 2-hydroxylase (FA2H), has been identified as a key determinant of sensitivity. Silencing the gene for FA2H in human cancer cells conferred resistance to this compound, while its overexpression increased sensitivity. This suggests that the hydroxylation of membrane lipids is a critical factor for the drug's activity.
Beyond the membrane, other potential molecular partners are being explored. The 78-kDa glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP), is a master regulator of endoplasmic reticulum (ER) stress and has been implicated in the cellular response to various stressors. While direct, validated interaction with this compound requires further study, its role as a key chaperone protein and its frequent overexpression in cancer cells make it a plausible, albeit indirect, modulator of this compound's effects. The process of target validation involves demonstrating that modulating the identified molecule (like glycosylceramides or FA2H) directly impacts the drug's therapeutic effect, a principle that has been successfully applied in this compound research.
Future research will likely focus on:
Characterizing the specific structural requirements for the this compound-glycosylceramide interaction.
Investigating the downstream signaling events that occur immediately following membrane disruption.
Exploring the potential interplay between membrane lipid composition and the expression of stress-response proteins like GRP78/BiP in modulating drug sensitivity.
| Target Class | Specific Molecular Target | Validation Evidence | Citation |
| Lipids | Glycosylceramides | Resistant cell lines (HCT-116-Irv, GM95) show low levels; restoring synthesis restores sensitivity. | |
| Enzymes | Fatty Acid 2-Hydroxylase (FA2H) | FA2H silencing confers resistance; overexpression increases sensitivity. | |
| Chaperone Proteins | GRP78/BiP (Potential) | Reduced levels observed in some resistant cells; known master regulator of ER stress. |
Future Directions and Translational Research Avenues
Development of Advanced Elisidepsin Analogs with Enhanced Mechanistic Specificity
This compound is a synthetic depsipeptide derived from the natural marine product Kahalalide F. researchgate.net The development of synthetic analogs is a key strategy to improve upon the therapeutic properties of the parent compound. Structure-activity relationship (SAR) studies are fundamental to this process, aiming to create new molecules with enhanced potency, greater specificity for cancer cells, and potentially novel mechanisms of action.
Research into analogs of the related Kahalalide F has provided a roadmap for this endeavor. Studies involving the synthesis of numerous analogs revealed that the cyclic core of the peptide is highly sensitive to changes in its stereochemistry, suggesting that a specific three-dimensional conformation is crucial for its biological activity. This implies that the peptide's backbone is likely the primary site of interaction with its molecular targets. In contrast, modifications to the size of the side chains were better tolerated, indicating that these regions could be chemically altered to fine-tune properties without abolishing activity.
Future development of advanced this compound analogs could focus on several key areas:
Modifying the Acyl Side Chain: The lipophilic side chain is critical for membrane insertion. Analogs with different lengths or branching of this chain could be synthesized to optimize membrane interaction dynamics and specificity for the lipid composition of cancer cell membranes.
Fluorination: The incorporation of fluorine atoms into molecular fragments can alter properties like lipophilicity and conformational rigidity. The synthesis of perfluoroalkyl chain derivatives of related compounds has, in some cases, led to higher in vitro activity across various cancer cell lines.
The goal of these synthetic efforts is to generate a pipeline of this compound-like molecules. These new chemical entities would then be screened to identify candidates with superior mechanistic specificity—for example, an even greater affinity for glycosylceramides or a more potent disruption of membrane integrity in malignant versus non-malignant cells.
| Analog Design Strategy | Rationale | Potential Outcome |
| Side Chain Modification | Optimize interaction with the cell membrane. | Enhanced potency and specificity for cancer cell lipid composition. |
| Amino Acid Substitution | Alter hydrophobicity and overall charge. | Improved tumor penetration and reduced off-target effects. |
| Fluorination | Modify lipophilicity and conformational structure. | Increased potency and activity. |
Elucidation of Cross-Resistance Mechanisms with Other Membrane-Targeting Agents
Understanding whether resistance to this compound confers resistance to other drugs, particularly those that also target the cell membrane, is critical for its clinical application. Cross-resistance occurs when the mechanism that makes a cell resistant to one drug also makes it resistant to others.
However, the broader landscape of membrane-targeting agents is diverse. Future research should systematically investigate potential cross-resistance between this compound and other classes of membrane-active compounds, such as:
Other Marine Depsipeptides: While related, compounds like Plitidepsin have a different primary target (eEF1A2) and mechanism of action, making cross-resistance less likely but still worthy of investigation. Studies with Plitidepsin have also indicated a lack of cross-resistance with many conventional anticancer drugs.
Antimicrobial Peptides (AMPs): Many AMPs function by disrupting bacterial membranes. While their targets (bacterial vs. cancer cell membranes) differ, the physical principles of membrane permeabilization might share some overlap. Resistance to AMPs can involve changes in membrane surface charge, which could theoretically affect this compound's activity.
Ionophore Antibiotics: These agents disrupt membrane potential by transporting ions, a different mechanism from the physical disruption caused by this compound.
Elucidating these relationships is vital. If cross-resistance is found to be minimal, this compound could be a valuable option for patients whose tumors have become resistant to other therapies. Conversely, identifying any shared resistance pathways would be crucial for designing effective sequential or combination treatment strategies.
Strategies to Overcome Acquired and Primary Resistance Mechanisms
Tumor cells can exhibit either primary (intrinsic) or acquired resistance to a drug. Developing strategies to overcome both types of resistance is a central goal in oncology research.
Acquired Resistance: The most well-characterized mechanism of acquired resistance to this compound involves a reduction in its cellular target, glycosylceramides, which prevents the drug from accumulating at the plasma membrane. researchgate.net Another observed change in some resistant cell models is a shift from an epithelial to a more mesenchymal phenotype (Epithelial-to-Mesenchymal Transition or EMT), a process associated with broad-based drug resistance.
Strategies to overcome acquired resistance could include:
Modulating Lipid Metabolism: Investigating agents that can restore or increase the synthesis of glycosylceramides in resistant cells. For example, targeting the regulation of the UGCG enzyme could re-sensitize tumors to this compound.
Combination Therapy: Using this compound in combination with other agents may circumvent resistance. Studies have shown that combining this compound with certain chemotherapies (like 5-FU and oxaliplatin) or targeted therapies (like the ErbB inhibitor lapatinib) can result in synergistic effects. The sequence of administration can be important; for some combinations, the greatest effect was seen when this compound was given after the other chemotherapy agent.
Targeting Downstream Pathways: In cells that become resistant to this compound, compensatory signaling pathways may become activated. For example, DU-PM cells with acquired resistance showed decreased ErbB3 but increased ErbB1 expression and became more sensitive to ErbB1 inhibitors. This suggests a strategy of treating this compound-resistant tumors with agents like erlotinib (B232) or gefitinib.
Primary Resistance: Primary, or intrinsic, resistance describes cancer cells that are not sensitive to this compound from the outset. Research has identified several potential biomarkers for this phenomenon.
Epithelial vs. Mesenchymal State: this compound appears to be more potent in cancer cells with an epithelial phenotype, characterized by high E-cadherin and low vimentin (B1176767) expression. Cells with a mesenchymal signature tend to show primary resistance.
Gene Expression and Mutations: High expression of genes like ErbB3 and Muc1 has been correlated with sensitivity to this compound. Conversely, the presence of activating mutations in the KRAS gene was associated with resistance.
Hypoxia: A low-oxygen (hypoxic) tumor microenvironment can induce primary resistance. Hypoxia has been shown to reduce the efficiency of this compound by inhibiting the hydroxylation of lipids and altering the structure of lipid rafts, which are crucial for the drug's action.
Strategies to address primary resistance involve:
Biomarker-Driven Patient Selection: Using biomarkers like E-cadherin/vimentin status, ErbB3 expression, or KRAS mutation status to select patients most likely to respond to this compound therapy.
Modifying the Tumor Microenvironment: Developing co-therapies that alleviate hypoxia in tumors, which could potentially sensitize them to this compound.
Rational Combinations: For tumors with known resistance drivers, such as KRAS mutations, combining this compound with agents that target KRAS-driven signaling pathways could be a viable strategy.
Integration of Multi-Omics Approaches in this compound Research (e.g., Proteomics, Lipidomics)
To gain a comprehensive understanding of this compound's mechanism of action and the complex cellular responses it elicits, integrating multiple high-throughput "omics" technologies is essential. A multi-omics approach, combining genomics, transcriptomics, proteomics, and lipidomics, can reveal interconnected changes across different biological layers, from gene expression to protein function and lipid metabolism.
Proteomics: This involves the large-scale study of proteins. In the context of this compound, proteomics can be used to identify changes in protein expression and post-translational modifications that occur upon drug treatment. For example, a comparative proteomic analysis of sensitive versus resistant cells could reveal proteins involved in resistance pathways. Techniques like mass spectrometry can identify which proteins are up- or down-regulated, providing clues about the cellular processes that are most affected by the drug, such as cell death pathways, stress responses, or cytoskeletal organization.
Integrated Multi-Omics Analysis: The true power lies in integrating these datasets. For example, a research workflow could look like this:
Transcriptomics (RNA-seq): Identify genes whose expression changes in response to this compound. This might reveal the upregulation of stress response genes or the downregulation of genes involved in lipid synthesis.
Proteomics: Determine if the changes in gene expression translate to changes in protein levels. This can confirm, for instance, that an enzyme like FA2H is indeed more abundant in sensitive cells.
Lipidomics: Directly measure the lipid products of these enzymes to confirm that changes in protein levels lead to a functional change in the cell membrane's composition.
Computational Integration: Use bioinformatics tools and network-based methods to build a model of how these different layers are connected. This can uncover complex causal relationships, such as how a mutation in one gene (genomics) leads to altered expression of an enzyme (transcriptomics/proteomics), resulting in a change in the membrane lipid profile (lipidomics) that ultimately determines drug resistance.
This holistic approach can lead to the discovery of more robust predictive biomarkers and identify novel combination therapy strategies based on a systems-level understanding of the drug's impact.
Exploration of this compound's Biological Activities in Novel Preclinical Disease Models
The initial development of this compound was based on its in vitro activity against a panel of human solid tumor cell lines and its in vivo efficacy in traditional xenograft models, where human cancer cell lines are implanted into immunocompromised mice. These models have demonstrated this compound's activity against a range of cancers, including breast, prostate, pancreas, and liver tumors.
However, to better predict clinical outcomes and explore the full potential of this compound, research must expand to more sophisticated and relevant preclinical models.
Future exploration should include:
Patient-Derived Xenografts (PDXs): PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. These models are known to better recapitulate the heterogeneity, genetic diversity, and microenvironment of the original human tumor compared to cell line-based xenografts. Testing this compound in a panel of PDXs from different cancer types (e.g., pancreatic, lung, colon) would provide more robust data on its efficacy and could help identify new cancer types where it may be effective.
Genetically Engineered Mouse Models (GEMMs): GEMMs are mice that are engineered to develop tumors that more closely mimic the natural progression of human cancer, including interactions with a fully functional immune system. Evaluating this compound in GEMMs would be invaluable for understanding its effects in an immunocompetent setting and for studying potential interactions with the host immune response.
Organoid and 3D Culture Systems: Tumor organoids are three-dimensional cultures derived from patient tumors that can be grown in the lab. These models preserve the cellular architecture and diversity of the original tumor. Testing this compound on a library of patient-derived organoids would allow for higher-throughput screening to correlate drug response with specific genetic or phenotypic features of the tumors, aiding in the development of personalized medicine strategies.
Models of Metastasis: Since metastasis is the primary cause of cancer-related mortality, evaluating this compound's activity in preclinical models that spontaneously develop metastases is crucial. This would help determine if the drug can inhibit not only primary tumor growth but also the spread of cancer to distant organs.
Models of Drug Resistance: As discussed previously, developing preclinical models of acquired resistance (e.g., by treating PDX models with this compound until resistance emerges) is essential for testing strategies designed to overcome it.
By leveraging these advanced preclinical models, researchers can gain deeper insights into this compound's therapeutic potential, refine patient selection strategies, and design more effective clinical trials.
Q & A
Q. What experimental approaches are recommended to validate the role of glycosylceramides in Elisidepsin's mechanism of action?
this compound's primary mechanism involves binding to glycosylceramides in tumor cell membranes, leading to membrane permeabilization and necrotic death . To validate this, researchers should:
- Use lipidomic profiling (e.g., LC-MS) to quantify glycosylceramide levels in sensitive vs. resistant cell lines.
- Employ CRISPR/Cas9 or RNAi to knock down UGCG (ceramide glucosyltransferase) in sensitive cells and assess resistance development.
- Perform fluorescence microscopy with labeled this compound to visualize membrane insertion in glycosylceramide-rich vs. deficient cells .
Q. How can researchers standardize assays for this compound-induced necrotic cell death?
Necrosis assays should combine multiple methodologies to avoid false positives:
- Membrane integrity tests : Lactate dehydrogenase (LDH) release assays .
- Morphological analysis : Time-lapse microscopy to observe rapid plasma membrane rupture.
- Biochemical markers : Measure extracellular ATP and HMGB1 release.
- Control experiments : Include apoptosis-inducing agents (e.g., staurosporine) to distinguish necrotic vs. apoptotic pathways .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound's efficacy across epithelial vs. mesenchymal tumor models?
this compound sensitivity correlates inversely with epithelial-mesenchymal transition (EMT) markers (e.g., loss of E-cadherin, gain of vimentin) . To address discrepancies:
- Stratify cell lines by EMT status using RNA-seq or proteomic profiling.
- Use TGF-β-induced EMT models to dynamically track sensitivity changes.
- Validate findings in xenografts with matched EMT profiles (e.g., MCF-7 vs. MCF-7-resistant sublines) .
- Account for HER3 expression levels, which independently predict sensitivity .
Q. What statistical methods are suitable for analyzing synergistic effects when combining this compound with chemotherapeutics?
For combination studies (e.g., this compound + cisplatin or paclitaxel):
- Calculate combination indices (CI) using the Chou-Talalay method .
- Perform dose-response matrices and isobologram analyses to distinguish additive vs. synergistic effects.
- Include mechanistic studies (e.g., Western blotting for Akt/mTOR pathway inhibition) to contextualize synergy .
Q. How can researchers address variability in glycosylceramide levels across tumor samples when interpreting this compound response data?
- Pre-screen samples : Use lipid extraction and TLC/MS to baseline glycosylceramide levels.
- Normalize data : Express drug sensitivity (IC50) as a function of glycosylceramide concentration.
- Control for confounding factors : Include cell lines with CRISPR-mediated UGCG overexpression/knockout to isolate glycosylceramide-specific effects .
Methodological Guidance for Contradictory Data
Q. How should researchers reconcile conflicting reports on this compound's impact on autophagy vs. oncosis?
- Define assay endpoints : Autophagy (LC3-II puncta, autophagosome counts) vs. oncosis (cell swelling, ATP depletion).
- Use dual-reporter systems (e.g., mCherry-GFP-LC3 for autophagy flux) alongside LDH release assays.
- Replicate conditions from Ling et al. (2011), who observed autophagy inhibition via Akt/mTOR suppression .
Q. What strategies are effective for validating HER3 as a predictive biomarker for this compound sensitivity?
- In vitro : Generate HER3-overexpressing clones (e.g., via lentiviral transduction) and assess IC50 shifts.
- In silico : Correlate HER3 mRNA/protein levels with this compound response in public databases (e.g., CCLE, GDSC).
- Clinical correlation : Retrospectively analyze HER3 IHC scores in patient-derived xenograft (PDX) models treated with this compound .
Data Presentation and Reproducibility
Q. What are best practices for reporting this compound's membrane interaction kinetics?
- Use surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinity to synthetic lipid bilayers.
- Include negative controls (e.g., glycosylceramide-free membranes) and replicate experiments ≥3 times.
- Publish raw data (e.g., microscopy time-stamps, SPR sensorgrams) in supplementary materials .
Q. How can researchers ensure reproducibility in this compound resistance studies?
- Document resistance induction protocols : Specify drug concentration gradients, exposure duration, and passage numbers.
- Characterize resistant clones : Validate glycosylceramide depletion via MS and HER3 downregulation via flow cytometry.
- Share resistant cell lines through repositories (e.g., ATCC) with detailed metadata .
Ethical and Translational Considerations
Q. What preclinical models are most appropriate for evaluating this compound's safety profile?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
